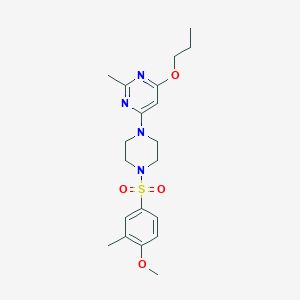

4-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

Description

Properties

IUPAC Name |

4-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O4S/c1-5-12-28-20-14-19(21-16(3)22-20)23-8-10-24(11-9-23)29(25,26)17-6-7-18(27-4)15(2)13-17/h6-7,13-14H,5,8-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTDATPJKFDVRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The compound features a piperazine ring, which is a common motif in many pharmacologically active compounds. The sulfonyl group attached to the piperazine enhances solubility and stability, while the methoxy and methyl substitutions on the phenyl ring may influence receptor interactions.

Molecular Formula

- Molecular Formula : C19H24N4O3S

- Molecular Weight : 396.5 g/mol

Physical Properties

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Pharmacological Properties

The biological activity of this compound can be attributed to several key features:

- Neurotransmitter Modulation : The piperazine moiety is known for its role in modulating neurotransmitter systems, which is crucial for developing treatments for neurological disorders such as depression or anxiety.

- Antimicrobial Activity : Similar compounds have shown antibacterial properties, particularly against strains like Salmonella typhi and Bacillus subtilis. The sulfonyl group is often associated with enhanced antibacterial activity due to its ability to interact with bacterial enzymes .

- Enzyme Inhibition : The compound may exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's .

The proposed mechanism involves binding to specific receptors or enzymes, modulating their activity through competitive inhibition or allosteric modulation. The presence of the sulfonyl group may enhance binding affinity, leading to increased efficacy against biological targets .

Antibacterial Activity

In a study evaluating various derivatives of piperazine, compounds similar to 4-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine were tested for antibacterial activity. Results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values suggesting effective inhibition at low concentrations .

Enzyme Inhibition Studies

Research on enzyme inhibition has shown that derivatives with similar structures exhibit significant AChE inhibitory activity. For instance, certain synthesized piperazine derivatives demonstrated IC50 values ranging from 0.63 to 2.14 µM against AChE, indicating strong potential for therapeutic applications in treating cognitive disorders .

Comparative Analysis of Similar Compounds

To understand the unique properties of 4-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine better, a comparison with structurally related compounds is beneficial:

| Compound Name | Structure Features | Unique Biological Activity |

|---|---|---|

| 4-(Tert-butyl)phenylsulfonylpiperazine | Lacks ethanol moiety | Neurotransmitter modulation |

| 2-(4-(Phenylsulfonyl)piperazin-1-yl)ethanol | Similar structure without tert-butyl group | Antibacterial properties |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole | Contains oxadiazole ring | Anticancer activity |

This table illustrates how variations in substituents can lead to differing biological activities, emphasizing the importance of structural modifications in drug design.

Comparison with Similar Compounds

Structure-Activity Relationship Insights :

- Aryl vs. aliphatic sulfonyl groups : Aryl sulfonyl groups (e.g., 4-methoxy-3-methylphenyl) may improve target binding through π-π stacking, whereas aliphatic sulfonyl groups (e.g., mesyl) prioritize electronic effects over steric bulk.

- Substituent positioning : Methoxy groups at the para position (target compound) enhance lipophilicity and may slow oxidative metabolism compared to ortho/meta substituents (e.g., 3-fluoro in ).

- Thioether vs.

Q & A

Q. What are the recommended methods for synthesizing 4-(4-((4-Methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine, and how can reaction conditions be optimized?

Answer: Synthesis typically involves multi-step reactions, including sulfonylation of the substituted phenyl group and subsequent coupling with the pyrimidine-piperazine scaffold. Key steps include:

- Sulfonylation : Reacting 4-methoxy-3-methylbenzenesulfonyl chloride with piperazine under basic conditions (e.g., pyridine or triethylamine) .

- Coupling : Using nucleophilic aromatic substitution or palladium-catalyzed cross-coupling to attach the pyrimidine-propoxyphenyl moiety .

Optimization strategies:

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and confirm sulfonyl-piperazine linkage .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .

- X-ray Crystallography : For definitive structural confirmation if crystalline forms are obtainable .

- HPLC-PDA : Purity assessment (>95%) with photodiode array detection to detect impurities .

Q. What are the solubility characteristics of this compound, and how can formulation challenges be addressed in in vivo studies?

Answer:

- Solubility : Likely low aqueous solubility due to hydrophobic aryl and piperazine groups. Preliminary testing in DMSO or ethanol is recommended .

- Formulation Strategies :

- Use co-solvents (e.g., PEG 400) or surfactants (e.g., Tween 80) for in vivo delivery.

- Nanoformulation (liposomes or polymeric nanoparticles) to enhance bioavailability .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound against specific biological targets?

Answer:

- Substituent Variation : Synthesize analogs with modified methoxy, methyl, or propoxy groups to assess impact on target binding .

- In Vitro Assays : Measure IC50 values against enzymes (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence polarization or SPR .

- Computational Modeling : Molecular docking or MD simulations to predict binding modes and guide SAR .

Q. What strategies are recommended for resolving contradictions in biological activity data across different experimental models?

Answer:

- Orthogonal Assays : Validate activity using complementary methods (e.g., radioligand binding vs. functional cAMP assays) .

- Model Relevance : Compare results across cell lines (e.g., HEK293 vs. primary cells) and species (e.g., murine vs. human) to identify model-specific artifacts .

- Data Normalization : Use internal controls (e.g., reference inhibitors) to standardize activity measurements .

Q. How should stability studies be designed to assess the compound's degradation under various physiological conditions?

Answer:

- Forced Degradation : Expose the compound to acidic/basic pH, oxidative stress (H2O2), and UV light to identify degradation pathways .

- Analytical Monitoring : Use LC-MS to characterize degradation products and quantify stability over time .

- Accelerated Stability Testing : Store at elevated temperatures (40°C) and high humidity (75% RH) to predict shelf-life .

Q. What in vitro and in vivo models are most appropriate for evaluating the compound's pharmacokinetic profile?

Answer:

- In Vitro :

- In Vivo :

- Rodent PK Studies : Administer via IV and oral routes to calculate bioavailability, half-life, and clearance .

- Tissue Distribution : Radiolabeled compound with autoradiography or LC-MS/MS for organ-specific accumulation .

Q. How can researchers optimize selectivity to minimize off-target effects in therapeutic applications?

Answer:

- Kinase Profiling : Screen against panels of kinases or receptors (e.g., Eurofins KinaseProfiler) to identify off-target interactions .

- Selectivity Index (SI) : Calculate IC50 ratios between target and off-target proteins (SI >100 indicates high selectivity) .

- Chemical Proteomics : Use affinity-based pull-down assays to map unintended binding partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.